molecular formula C8H11F3N4S B5673255 1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine CAS No. 57709-34-9

1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine

Cat. No. B5673255
CAS RN: 57709-34-9
M. Wt: 252.26 g/mol
InChI Key: QJSFDLRMJWUTTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine derivatives involves a connection reaction of 1,3,4-thiadiazol with N-substituted piperazine. Optimal conditions for synthesizing such compounds were investigated, highlighting the effects of solvent, acid acceptor, and reaction temperature. For instance, acetonitrile as a solvent and triethylamine as an acid acceptor were found to be effective under specific conditions, achieving a significant yield (Wu Qi, 2014).

Molecular Structure Analysis

Studies on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines have revealed insights into the molecular structure, showcasing similar molecular conformations among derivatives. These studies emphasize the importance of hydrogen bonding and intermolecular interactions in determining the three-dimensional structure of these molecules (Ninganayaka Mahesha et al., 2019).

Chemical Reactions and Properties

The compound's chemical reactivity and properties have been explored through various studies. For example, the synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives demonstrated how structural modifications impact antibacterial activity, providing valuable insights into the compound's chemical behavior (A. Foroumadi et al., 2005).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of 1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine were not identified, related research on similar compounds provides a basis for understanding factors like solubility, stability, and crystalline structure, crucial for pharmaceutical formulation and chemical processing.

Chemical Properties Analysis

The compound's chemical properties, such as reactivity with different agents, potential for forming derivatives, and interaction with biological targets, have been a subject of research, focusing on enhancing its biological activities or developing new compounds with desirable therapeutic profiles. For example, the synthesis and antimicrobial activity screening of piperazines bearing the N,N'-Bis(1,3,4-thiadiazole) moiety explored its potential as enoyl-ACP reductase inhibitors, indicating significant antibacterial activity against gram-negative strains (A. Z. Omar et al., 2022).

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4S/c1-14-2-4-15(5-3-14)7-13-12-6(16-7)8(9,10)11/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSFDLRMJWUTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206419
Record name Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-

CAS RN

57709-34-9
Record name Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057709349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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